molecular formula C16H15ClN2O3 B2773441 ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate CAS No. 340808-52-8

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate

Cat. No.: B2773441
CAS No.: 340808-52-8
M. Wt: 318.76
InChI Key: FJFBASUSZUJUFD-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, an amino group, a chloromethyl group, a cyano group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the chloromethyl group.

Scientific Research Applications

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and as a potential lead compound in drug discovery.

    Medicine: Its derivatives may have pharmacological properties that make them candidates for the development of new medications.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate: This compound has a quinoline ring instead of a pyran ring, which may result in different chemical and biological properties.

    Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate: The presence of additional halogen atoms and a different ring structure can lead to variations in reactivity and application.

Properties

IUPAC Name

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-2-21-16(20)14-12(8-17)22-15(19)11(9-18)13(14)10-6-4-3-5-7-10/h3-7,13H,2,8,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFBASUSZUJUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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